molecular formula C17H19ClN2O B7639110 2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride

2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride

Cat. No. B7639110
M. Wt: 302.8 g/mol
InChI Key: AJPGKBODAJUBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, pain, and cancer. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer progression. In addition, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation and pain. The compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride has several advantages and limitations for laboratory experiments. One of the advantages is its high potency and selectivity towards its target enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. Another advantage is its stability and solubility in various solvents, which makes it easy to handle and use in experiments. However, one of the limitations is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to develop more specific and effective therapeutic agents based on this compound. Another direction is to study its potential use in combination with other drugs or therapies for treating various diseases such as cancer and inflammation. Finally, more research is needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride involves a multi-step process. The first step involves the reaction of 2-methylbenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of triethylamine. The resulting product is then reacted with hydrochloric acid to obtain this compound. The purity of the compound is then confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in various in vitro and in vivo models and has shown promising results in reducing inflammation and pain. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

2-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-12-4-2-3-5-16(12)17(20)19-15-7-6-13-8-9-18-11-14(13)10-15;/h2-7,10,18H,8-9,11H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPGKBODAJUBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCNC3)C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.